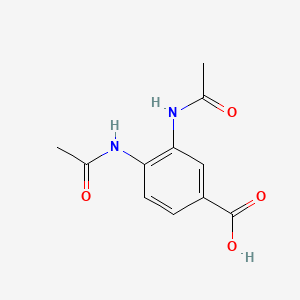
Ethyl 2-naphthoyl formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-naphthoyl formate is an organic compound with the molecular formula C14H12O3. It is known for its unique structure, which includes a naphthalene ring, making it a valuable compound in various chemical and industrial applications
Mechanism of Action
Target of Action
This compound is primarily used for experimental and research purposes
Mode of Action
It’s known that 2-naphthol, a related compound, is utilized in several kinds of organic reactions leading to various organic molecules with potent biological properties . It’s plausible that Ethyl 2-naphthoyl formate may interact with its targets in a similar manner, but more research is needed to confirm this.
Biochemical Pathways
It’s known that esters, a class of compounds to which this compound belongs, are formed through several biochemical routes in microbes . These include acyl-CoA and alcohol condensation, oxidation of hemiacetals formed from aldehydes and alcohols, and the insertion of oxygen adjacent to the carbonyl group in a straight chain or cyclic ketone by Baeyer–Villiger monooxygenases . The downstream effects of these pathways can vary widely, depending on the specific ester and the biological context.
Action Environment
It’s known that many esters, including ethyl formate, are volatile and flammable substances used as fumigants to control insects in stored grain . . It’s plausible that similar environmental factors could influence the action of this compound, but more research is needed to confirm this.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-naphthoyl formate can be synthesized through several methods. One common approach involves the esterification of 2-naphthoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the compound’s purity for various applications.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-naphthoyl formate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Naphthoic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted naphthoyl derivatives.
Scientific Research Applications
Ethyl 2-naphthoyl formate has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- Ethyl 2-naphthoate
- Methyl 2-naphthoyl formate
- Ethyl 1-naphthoyl formate
Comparison: this compound is unique due to its specific naphthalene ring position, which influences its reactivity and applications. Compared to ethyl 2-naphthoate, it has a formate group that allows for different chemical transformations. Mthis compound, on the other hand, has a methyl ester group, which can affect its solubility and reactivity .
Properties
IUPAC Name |
ethyl 2-naphthalen-2-yl-2-oxoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-2-17-14(16)13(15)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISFEMJTHWDHRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC2=CC=CC=C2C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371372 |
Source


|
| Record name | Ethyl 2-naphthoyl formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73790-09-7 |
Source


|
| Record name | Ethyl 2-naphthoyl formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














